N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide
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Overview
Description
N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of hydroxyl, iminoethyl, and nitrous hydrazide groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide typically involves the reaction of N,N-bis(2-iminoethyl)amine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Preparation of N,N-bis(2-iminoethyl)amine by reacting ethylenediamine with formaldehyde and hydrogen cyanide.
- Reaction of N,N-bis(2-iminoethyl)amine with nitrous acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitrous hydrazide group to amine derivatives.
Substitution: The hydroxyl and iminoethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of nitroso and nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydroxyl and iminoethyl derivatives.
Scientific Research Applications
N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide involves its interaction with molecular targets through its reactive functional groups. The hydroxyl and iminoethyl groups can form hydrogen bonds and coordinate with metal ions, while the nitrous hydrazide group can participate in redox reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects.
Comparison with Similar Compounds
N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide can be compared with similar compounds such as:
N-Hydroxy-N,N-bis(2-aminoethyl)nitrous hydrazide: Similar structure but with aminoethyl groups instead of iminoethyl groups.
N-Hydroxy-N,N-bis(2-hydroxyethyl)nitrous hydrazide: Contains hydroxyethyl groups instead of iminoethyl groups.
Properties
IUPAC Name |
(Z)-[bis(2-iminoethyl)amino]-hydroxyimino-oxidoazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O2/c5-1-3-8(4-2-6)9(11)7-10/h1-2,5-6,10H,3-4H2/b5-1?,6-2?,9-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZKFBIWDBPRFU-WVWXDGMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=N)N(CC=N)[N+](=NO)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=N)N(CC=N)/[N+](=N/O)/[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627271 |
Source
|
Record name | N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170637-66-8 |
Source
|
Record name | N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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